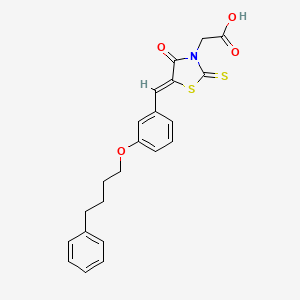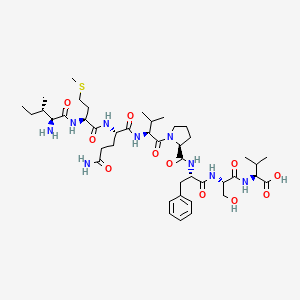
m7GpppAmpG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound m7GpppAmpG is a trinucleotide 5′ cap analog, which is used in the synthesis of capped RNA molecules. This compound exhibits high capping efficiencies, making it a valuable tool in molecular biology and biochemistry research . The molecular formula of this compound is C32H43N15O24P4+ , and it has a molecular weight of 1145.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppAmpG involves the chemical coupling of nucleotides. The process typically includes the use of protecting groups to ensure selective reactions at specific sites on the nucleotide molecules. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
m7GpppAmpG primarily undergoes substitution reactions, where the phosphate groups can be modified or replaced with other chemical groups. These reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include phosphoramidites, protecting groups, and coupling agents. The reactions are often carried out in organic solvents such as acetonitrile, and the conditions are carefully controlled to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound are modified nucleotides with altered phosphate groups. These modified nucleotides can be used in various biochemical applications, including the synthesis of capped RNA molecules .
Wissenschaftliche Forschungsanwendungen
m7GpppAmpG has a wide range of applications in scientific research:
Wirkmechanismus
m7GpppAmpG exerts its effects by mimicking the natural 5′ cap structure found on eukaryotic mRNA molecules. The compound binds to the cap-binding proteins and facilitates the initiation of translation by promoting the formation of the initiation complex . This process enhances the stability and translation efficiency of the capped RNA molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its high capping efficiency and stability, making it a preferred choice for applications requiring capped RNA molecules. Its additional methyl group enhances its binding affinity to cap-binding proteins, resulting in more efficient translation initiation .
Eigenschaften
Molekularformel |
C32H43N15O24P4 |
|---|---|
Molekulargewicht |
1145.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
AGWRKMKSPDCRHI-UQTMIEBXSA-N |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


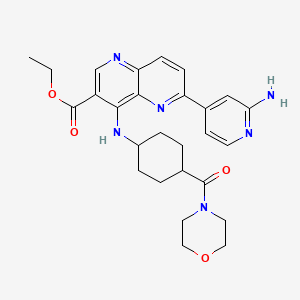
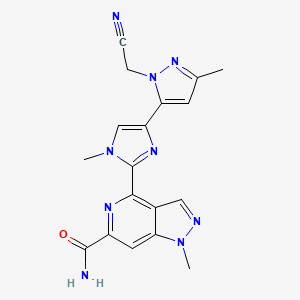
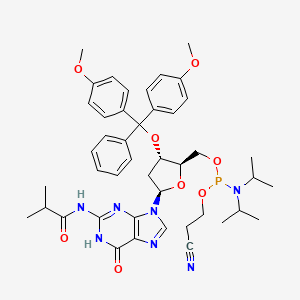
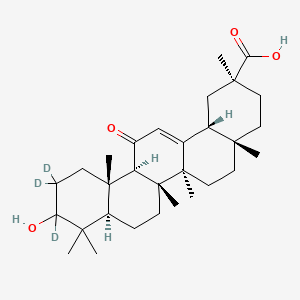
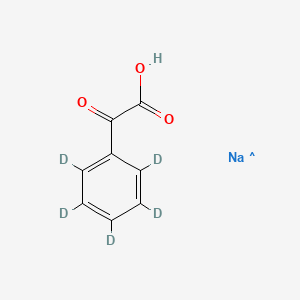
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
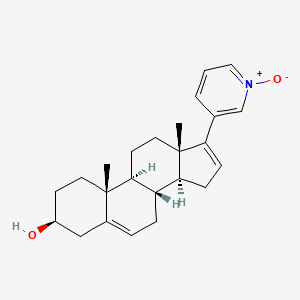
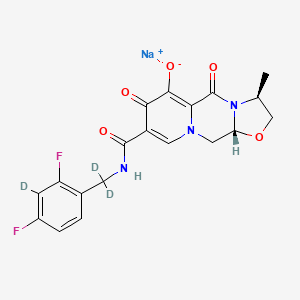
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


